Cas no 92-05-7 (1,1'-biphenyl-3,4-diol)

1,1'-biphenyl-3,4-diol Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-3,4-diol
- (1,1'-Biphenyl)-3,4-diol
- 3,4-Biphenyldiol
- 3',4'-dihydroxy-1,1'-biphenyl
- 3,4-Dihydroxybiphenyl
- 4-Phenyl-1,2-benzenediol
- 4-PHENYLCATECHOL
- 4-Phenylpyrocatechol
- biphenyl-3,4-diol
- 1,1'-biphenyl-3,4-diol
- Biphenyl, 3,4-dihydroxy
- HMS1581P06
- A903505
- EN300-1599483
- 4-phenylbenzene-1,2-diol
- [1,4-diol
- NSC-1267
- DTXSID0059039
- PD005150
- 4mmm
- DB07478
- NSC1267
- InChI=1/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H
- SCHEMBL928289
- Q27096697
- Z1198148367
- BP7
- T7L7XJ8RU1
- QDNPCYCBQFHNJC-UHFFFAOYSA-
- 3.4-Biphenyldiol
- CS-0235672
- NS00039430
- 92-05-7
- MFCD00041746
- 1,2-Benzenediol, 4-phenyl-
- AI3-17381
- AKOS006275086
- EINECS 202-121-6
- CHEMBL475398
- 4,5-DIHYDROXYBIPHENYL
- PYROCATECHOL, 4-PHENYL-
- Y10998
- Cambridge id 5510868
- Oprea1_102735
- NSC 1267
- UNII-T7L7XJ8RU1
-
- MDL: MFCD00041746
- Inchi: InChI=1S/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H
- InChI Key: QDNPCYCBQFHNJC-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC(=C(C=C2)O)O
Computed Properties
- Exact Mass: 186.06800
- Monoisotopic Mass: 186.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.1032 (rough estimate)
- Melting Point: 139.35°C
- Boiling Point: 280.69°C (rough estimate)
- Refractive Index: 1.6010 (estimate)
- PSA: 40.46000
- LogP: 2.76480
1,1'-biphenyl-3,4-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599483-100mg |
[1,1'-biphenyl]-3,4-diol |
92-05-7 | 95.0% | 100mg |
$265.0 | 2023-09-23 | |
Aaron | AR003BL2-500mg |
[1,1'-Biphenyl]-3,4-diol |
92-05-7 | 95% | 500mg |
$842.00 | 2024-07-18 | |
Enamine | EN300-1599483-50mg |
[1,1'-biphenyl]-3,4-diol |
92-05-7 | 95.0% | 50mg |
$177.0 | 2023-09-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306342-250mg |
[1,1'-biphenyl]-3,4-diol |
92-05-7 | 98% | 250mg |
¥4024.00 | 2024-04-25 | |
Aaron | AR003BL2-10g |
[1,1'-Biphenyl]-3,4-diol |
92-05-7 | 95% | 10g |
$4531.00 | 2024-07-18 | |
abcr | AB496512-1g |
[1,1'-Biphenyl]-3,4-diol; . |
92-05-7 | 1g |
€1159.00 | 2025-03-19 | ||
A2B Chem LLC | AB53882-100mg |
[1,1'-Biphenyl]-3,4-diol |
92-05-7 | 95% | 100mg |
$314.00 | 2024-07-18 | |
A2B Chem LLC | AB53882-500mg |
[1,1'-Biphenyl]-3,4-diol |
92-05-7 | 95% | 500mg |
$661.00 | 2024-07-18 | |
A2B Chem LLC | AB53882-50mg |
[1,1'-Biphenyl]-3,4-diol |
92-05-7 | 95% | 50mg |
$222.00 | 2024-07-18 | |
A2B Chem LLC | AB53882-1g |
[1,1'-Biphenyl]-3,4-diol |
92-05-7 | 95% | 1g |
$838.00 | 2024-07-18 |
1,1'-biphenyl-3,4-diol Related Literature
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Sasan Shadpour,Ahlam Nemati,Nicola Jane Boyd,Lin Li,Marianne Estelle Prév?t,Samantha L. Wakerlin,Julie P. Vanegas,Miros?aw Salamończyk,Elda Hegmann,Chenhui Zhu,Mark R. Wilson,Antal I. Jákli,Torsten Hegmann Mater. Horiz. 2019 6 959
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D. J?drzkiewicz,J. Ejfler,N. Gulia,?. John,S. Szafert Dalton Trans. 2015 44 13700
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Martin Hor?ic,Ji?í Svoboda,Arno?t Seidler,Václav Kozmík,Vladimíra Novotná,Damian Pociecha,Ewa Gorecka RSC Adv. 2016 6 41972
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M. Martínez-Abadía,B. Robles-Hernández,B. Villacampa,M. R. de la Fuente,R. Giménez,M. B. Ros J. Mater. Chem. C 2015 3 3038
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Dominika Pomik?o,Anna Pietrzak,Ryohei Kishi,Piotr Kaszyński Mater. Chem. Front. 2023 7 4928
Additional information on 1,1'-biphenyl-3,4-diol
Professional Introduction to 1,1'-biphenyl-3,4-diol (CAS No. 92-05-7)
1,1'-biphenyl-3,4-diol, chemically known by its CAS number 92-05-7, is a significant organic compound with a rich history in chemical research and industrial applications. This biphenyl derivative features two hydroxyl groups strategically positioned on its aromatic ring system, making it a versatile intermediate in the synthesis of various pharmacologically active molecules and advanced materials. The unique structural attributes of this compound have garnered considerable attention from researchers exploring novel synthetic pathways and functional materials.
The molecular structure of 1,1'-biphenyl-3,4-diol consists of two benzene rings connected by a single carbon-carbon bond, with hydroxyl (-OH) substituents located at the 3rd and 4th positions relative to each other. This arrangement imparts distinct electronic and steric properties, enabling its utility in diverse chemical transformations. The presence of these hydroxyl groups allows for further functionalization via oxidation, reduction, or etherification reactions, making it a valuable precursor in organic synthesis.
In recent years, 1,1'-biphenyl-3,4-diol has been extensively studied for its potential applications in pharmaceutical chemistry. Researchers have leveraged its scaffold to develop novel therapeutic agents targeting various biological pathways. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The biphenyl core is particularly attractive due to its stability and ability to engage in π-stacking interactions, which are crucial for drug-receptor binding affinity.
One of the most compelling aspects of 1,1'-biphenyl-3,4-diol is its role as a key intermediate in the synthesis of advanced materials. The compound’s ability to form stable complexes with metals and other organic molecules has opened new avenues in catalysis and material science. Recent studies have demonstrated its efficacy in designing metal-organic frameworks (MOFs) with tailored porosity and functionality. These MOFs find applications in gas storage, separation technologies, and even as sensors for environmental pollutants.
The pharmaceutical industry has also explored the use of 1,1'-biphenyl-3,4-diol derivatives as building blocks for kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often linked to diseases such as cancer. By modifying the hydroxyl groups or introducing additional functional moieties, researchers can fine-tune the binding interactions with target kinases. Preliminary clinical trials have shown promising results with certain analogs of 1,1'-biphenyl-3,4-diol in inhibiting aberrant signaling pathways associated with tumor growth.
Moreover, the compound’s potential extends to the field of agrochemicals. Its structural motif is reminiscent of natural products that exhibit bioactivity against pests and pathogens. Scientists are currently synthesizing analogs of 1,1'-biphenyl-3,4-diol to develop environmentally friendly pesticides that disrupt insect nervous systems without harming beneficial organisms. This aligns with the growing demand for sustainable agricultural practices worldwide.
The synthesis of 1,1'-biphenyl-3,4-diol itself is an elegant example of modern organic chemistry techniques. Traditional methods involve the oxidation of biphenyl or its derivatives using mild oxidizing agents like selenium dioxide or potassium permanganate. However, recent advancements in catalytic systems have enabled more efficient and scalable production processes. Transition-metal-catalyzed cross-coupling reactions have been particularly effective in constructing the biphenyl core with high regioselectivity.
In conclusion, 1 , 1' - biphen yl - 3 , 4 - diol ( CAS No . 92 - 05 - 7 ) remains a cornerstone compound in both academic research and industrial applications . Its versatility as a synthetic intermediate , coupled with its emerging roles in pharmaceuticals , materials science , and agrochemicals , underscores its importance . As research continues to uncover new methodologies for functionalizing this scaffold , we can anticipate even broader utilization across multiple scientific disciplines .
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